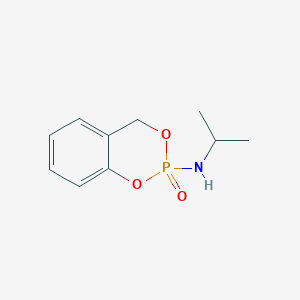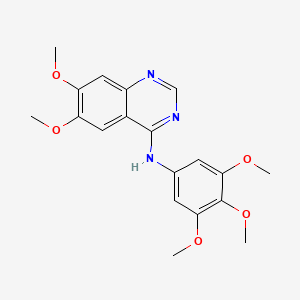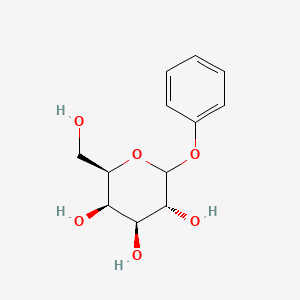![molecular formula C13H10F2O2 B14163083 2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol CAS No. 1261900-62-2](/img/structure/B14163083.png)
2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,6-Difluorophenyl)-3-methoxyphenol: is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a methoxy group on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-difluorophenyl)-3-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorophenol and 3-methoxyphenol.
Coupling Reaction: A coupling reaction is performed using a suitable catalyst, such as palladium, to link the 2,6-difluorophenyl group to the 3-methoxyphenol. This reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure 5-(2,6-difluorophenyl)-3-methoxyphenol.
Industrial Production Methods: In an industrial setting, the production of 5-(2,6-difluorophenyl)-3-methoxyphenol may involve large-scale coupling reactions using automated reactors and continuous flow systems. The use of high-throughput purification methods, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity compounds.
化学反応の分析
Types of Reactions: 5-(2,6-Difluorophenyl)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents like sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-(2,6-Difluorophenyl)-3-methoxyphenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving phenolic compounds. Its fluorinated structure provides insights into the effects of fluorine substitution on enzyme activity and substrate binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, 5-(2,6-difluorophenyl)-3-methoxyphenol is used in the production of specialty chemicals, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
作用機序
The mechanism of action of 5-(2,6-difluorophenyl)-3-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for these targets. The methoxy group on the phenol ring can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modulate the activity of enzymes involved in oxidative and reductive processes.
Receptors: It can interact with receptors involved in signal transduction pathways, affecting cellular responses and physiological functions.
類似化合物との比較
2,6-Difluorophenol: Lacks the methoxy group, resulting in different chemical and biological properties.
3-Methoxyphenol: Lacks the fluorine atoms, affecting its reactivity and interactions with biological targets.
5-(2,6-Dichlorophenyl)-3-methoxyphenol: Contains chlorine atoms instead of fluorine, leading to variations in chemical reactivity and biological activity.
Uniqueness: 5-(2,6-Difluorophenyl)-3-methoxyphenol is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and binding affinity, while the methoxy group provides additional sites for interaction with molecular targets.
特性
CAS番号 |
1261900-62-2 |
|---|---|
分子式 |
C13H10F2O2 |
分子量 |
236.21 g/mol |
IUPAC名 |
3-(2,6-difluorophenyl)-5-methoxyphenol |
InChI |
InChI=1S/C13H10F2O2/c1-17-10-6-8(5-9(16)7-10)13-11(14)3-2-4-12(13)15/h2-7,16H,1H3 |
InChIキー |
KQJXJSRCTGTJOG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)O)C2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B14163005.png)
![3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14163010.png)
![3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine](/img/structure/B14163011.png)
![6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163016.png)
![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14163029.png)

![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163037.png)
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)


![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)



